

Methoctramine chemical structure and properties

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Compound of Interest

Compound Name: Methoctramine

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Methoctramine: An In-depth Technical Guide

Methoctramine is a synthetic, long-chain polymethylene tetraamine that has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). It is renowned for its high selectivity as a competitive antagonist for the M2 muscarinic receptor subtype, making it an invaluable tool for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, properties, and pharmacological actions, complete with detailed experimental methodologies and pathway visualizations.

Chemical Structure and Properties

Methoctramine's structure consists of a central octamethylene diamine chain linked at both ends to N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl] moieties. This extended and flexible structure is crucial for its interaction with the muscarinic receptors.

Chemical Identifiers

The following table summarizes the key chemical identifiers for **methoctramine**.

Identifier	Value
IUPAC Name	N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine
CAS Number	104807-46-7[1][2]
PubChem CID	4108[1]
Chemical Formula	C36H62N4O2[1]
SMILES	<chem>COC1=CC=CC=C1CNCCCCCNCCCCCCCCNCCCCCCCCNCCCCCNCC2=CC=CC=C2OC</chem> [1]
InChI	InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3[1]

Physicochemical Properties

Key physicochemical properties of **methoctramine** are presented below. Note that it is often supplied and used as a tetrahydrochloride salt.

Property	Value
Molecular Weight	582.918 g/mol (free base)[1]
	728.75 g/mol (tetrahydrochloride)[2]
Appearance	White solid (as hydrate)
Solubility	Water: >20 mg/mL
Melting Point	Not reported
Boiling Point	Not reported
pKa	Not reported

Pharmacological Profile

Mechanism of Action

Methoctramine functions as a potent and selective competitive antagonist at M2 muscarinic acetylcholine receptors.[1] It binds to the orthosteric site, the same site as the endogenous agonist acetylcholine, thereby preventing receptor activation.[1] This antagonism is reversible and concentration-dependent.

At higher micromolar concentrations, **methoctramine** exhibits more complex allosteric properties.[1][3] It can interact with an allosteric site on the M2 receptor, which is topographically distinct from the acetylcholine binding site. This allosteric interaction can negatively modulate the binding of other ligands.[3] Studies suggest a "bitopic" or "dualsteric" binding mode where the **methoctramine** molecule simultaneously occupies both the orthosteric and an allosteric site, contributing to its high affinity and selectivity for the M2 receptor.[3]

Receptor Selectivity and Binding Affinity

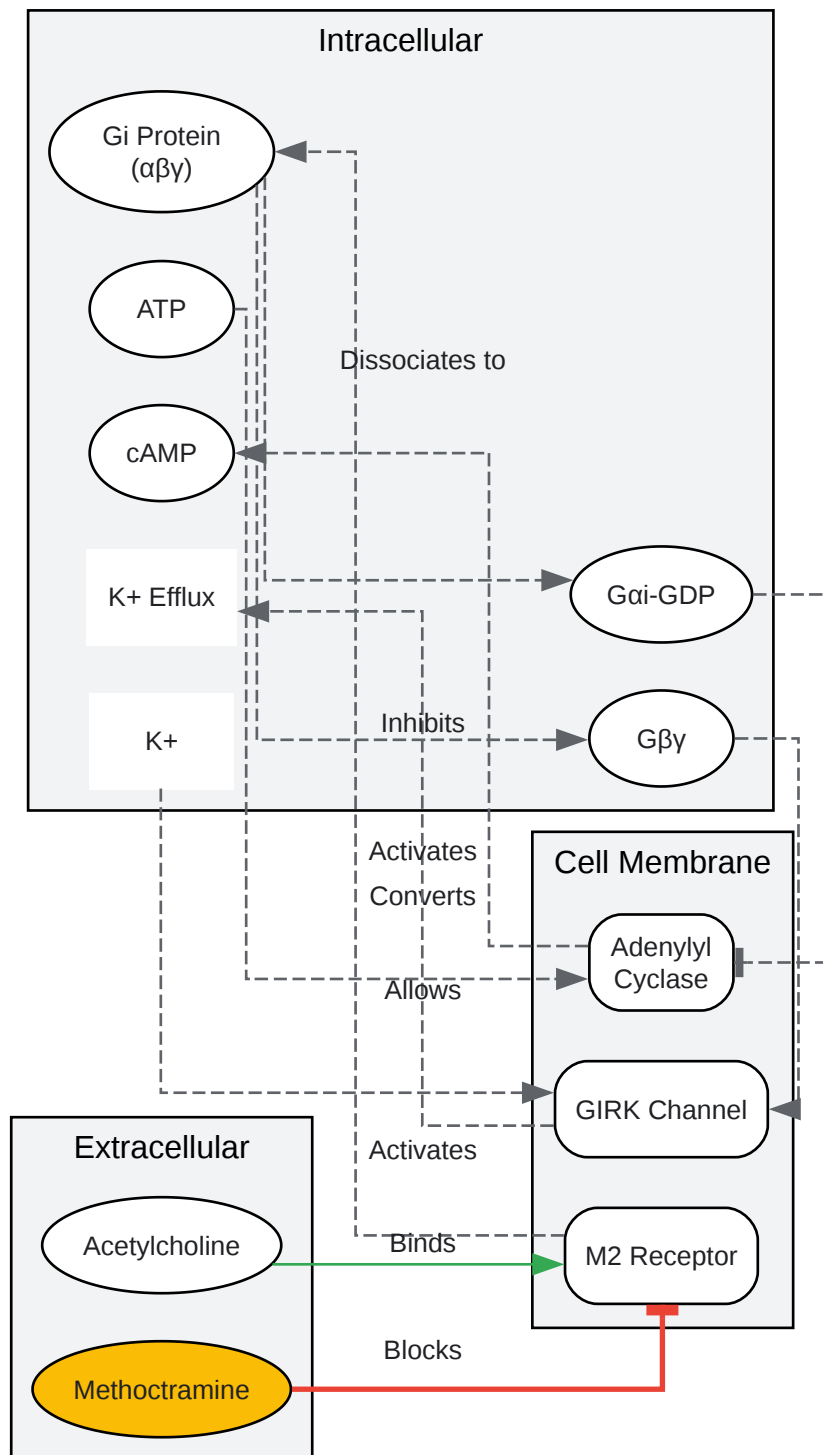
Methoctramine's primary pharmacological importance stems from its high selectivity for the M2 receptor subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5). This selectivity allows for the precise dissection of M2-mediated physiological and pathological processes. The table below compiles binding affinity data (pKi and pA2) and IC50 values from various studies. Higher pKi/pA2 values and lower IC50 values indicate higher binding affinity.

Receptor Subtype	Tissue/Cell Line	pKi / pA2	IC50 (nM)	Selectivity Ratio (vs. M2)
M1	Rat Cortex	-	92[4]	~15x
M2	Rat Heart / CHO-K1 cells	8.00[5] / 7.74-7.93[6]	6.1[4]	1x
M3	Rat Submaxillary Gland / Ileum	5.81-6.20[6]	770[4]	~126x
M4	NG108-15 cells	-	260[4]	~43x
M5	CHO-K1 cells	-	217[4]	~36x

Signaling Pathways

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G_i/o proteins. Antagonism of the M2 receptor by **methoctramine** blocks the canonical signaling cascade initiated by acetylcholine. This prevents the inhibition of adenylyl cyclase, thus maintaining cellular levels of cyclic AMP (cAMP). Furthermore, it prevents the $G\beta\gamma$ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a key mechanism for slowing heart rate.

M2 Receptor Signaling Blockade by Methoctramine

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Caption: M2 receptor signaling pathway blocked by **methoctramine**.

Experimental Protocols

Radioligand Binding Assay

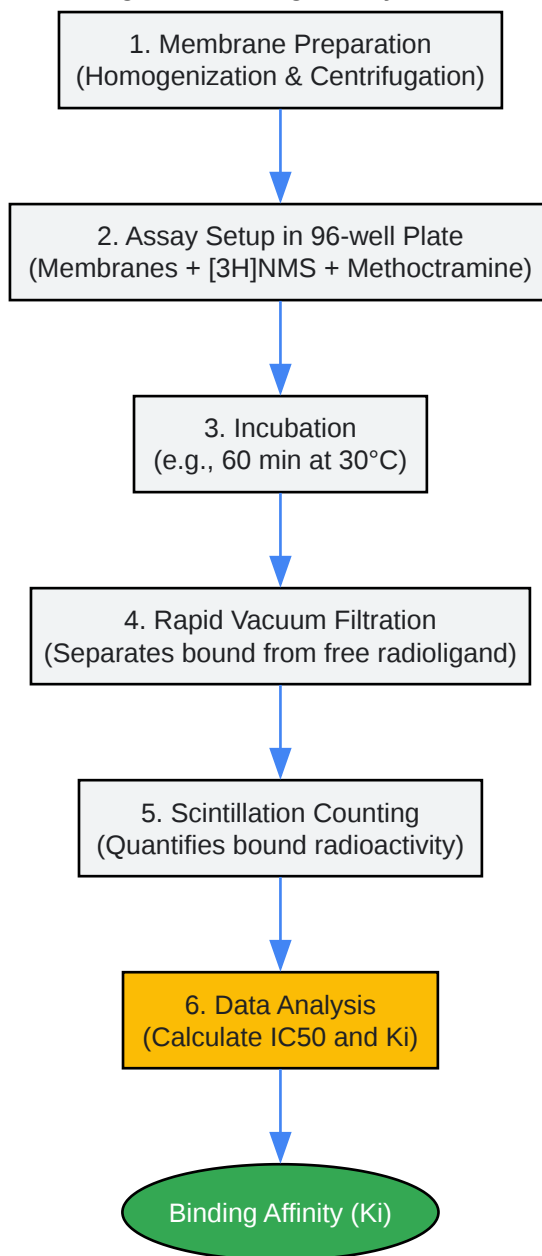
Radioligand binding assays are fundamental for determining the affinity (K_i) of a compound like **methoctramine** for its receptor. A typical protocol involves competition binding between a labeled ligand (radioligand) and the unlabeled test compound (**methoctramine**).

Methodology:

- **Membrane Preparation:** Tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, or CHO-K1 cells transfected with the human CHRM2 gene) are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).
- **Assay Setup:** The assay is performed in a 96-well plate format. Each well contains:
 - A fixed amount of membrane preparation.
 - A fixed concentration of a non-selective muscarinic radioligand, typically [^3H]-N-methylscopolamine ([^3H]NMS), at a concentration near its dissociation constant (K_d).
 - Varying concentrations of unlabeled **methoctramine** (the competitor).
- **Incubation:** The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.
- **Termination and Filtration:** The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., $10\text{ }\mu\text{M}$ atropine) and subtracted from total binding to yield specific binding. The concentration of **methoctramine** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis. The K_i

value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand Binding Assay Workflow



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Caption: Workflow for a typical radioligand binding assay.

Functional Organ Bath Assay

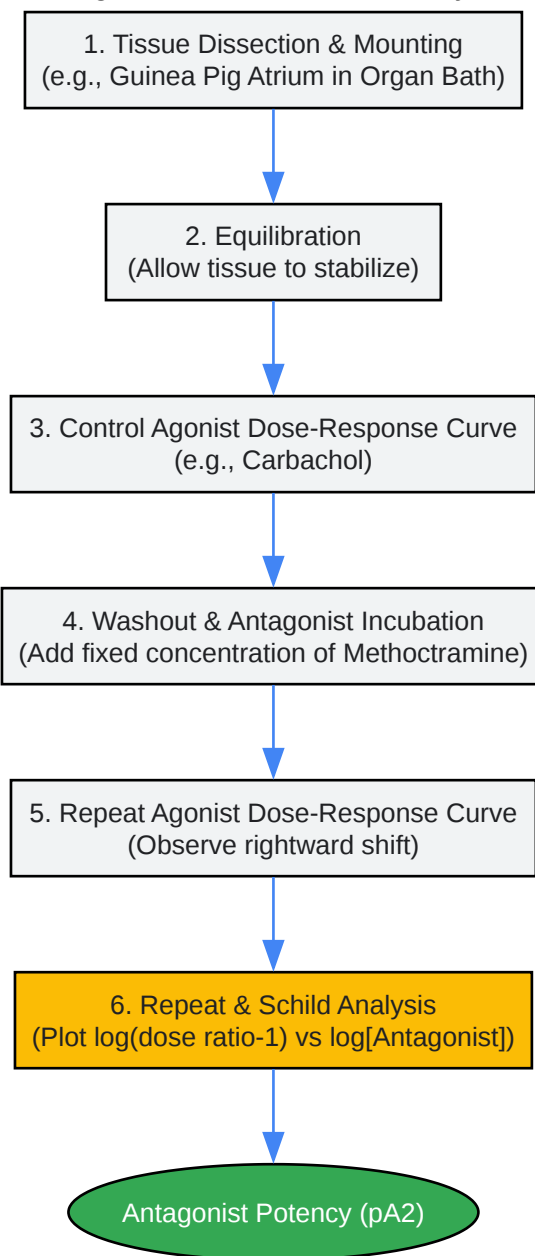
Functional assays measure the physiological response of a tissue to a drug, allowing for the determination of a compound's potency (pA₂) as an antagonist. For **methoctramine**, its M₂ selectivity is often confirmed using isolated guinea pig atria (rich in M₂ receptors) and ileum (rich in M₃ receptors).

Methodology:

- **Tissue Dissection and Mounting:** A guinea pig is humanely euthanized, and the heart is excised. The spontaneously beating right atria (to measure chronotropy) or electrically paced left atria (to measure inotropy) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
- **Transducer Connection:** The tissue is connected via a thread to an isometric force transducer to record contractile force and/or rate.
- **Equilibration:** The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with the buffer being changed regularly.
- **Agonist Dose-Response Curve (Control):** A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol or acetylcholine). The agonist is added to the bath in increasing concentrations, and the resulting negative inotropic (force) or chronotropic (rate) effect is recorded.
- **Antagonist Incubation:** The tissue is washed to remove the agonist. A fixed concentration of **methoctramine** is then added to the bath and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).
- **Agonist Dose-Response Curve (in presence of Antagonist):** The cumulative concentration-response curve for the agonist is repeated in the presence of **methoctramine**. A competitive antagonist like **methoctramine** will cause a rightward parallel shift in the dose-response curve.
- **Data Analysis:** This procedure is repeated with several different concentrations of **methoctramine**. The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar

concentration of the antagonist. The pA_2 value, a measure of antagonist potency, is the x-intercept of the Schild regression line.

Isolated Organ Bath Functional Assay Workflow



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